2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Antiproliferative MCF-7 Halogen SAR

This ortho-bromo-4-ethyl benzothiazole-benzamide is a privileged scaffold for halogen-scanning SAR, enabling deconvolution of electronic (σₘ=0.39) and lipophilic (π=0.86) contributions to antiproliferative potency. It serves as a critical tool for probing halogen bonding in LRRK2 kinase engagement and as a versatile Suzuki-Miyaura/Buchwald-Hartwig cross-coupling intermediate. Procure alongside ortho-Cl and ortho-F congeners for matched-set regression analysis. Offered in ≥96% purity with scalable supply for library synthesis.

Molecular Formula C16H13BrN2OS
Molecular Weight 361.26
CAS No. 892854-47-6
Cat. No. B2818317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
CAS892854-47-6
Molecular FormulaC16H13BrN2OS
Molecular Weight361.26
Structural Identifiers
SMILESCCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H13BrN2OS/c1-2-10-6-5-9-13-14(10)18-16(21-13)19-15(20)11-7-3-4-8-12(11)17/h3-9H,2H2,1H3,(H,18,19,20)
InChIKeyUECBSJLKVBCGKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892854-47-6): Procurement-Relevant Baseline for a Halogenated Benzothiazole-Benzamide


2-Bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892854-47-6) is a synthetic small molecule belonging to the N-1,3-benzothiazol-2-ylbenzamide class, a privileged scaffold extensively studied for antiproliferative, antimicrobial, and kinase-inhibitory activities [1]. The compound features a 4-ethyl substituent on the benzothiazole core and an ortho-bromo substituent on the benzamide phenyl ring. This dual-substitution pattern is of particular interest because structure-activity relationship (SAR) studies on related N-1,3-benzothiazol-2-ylbenzamides have demonstrated that halogen substitution on the benzamide moiety significantly modulates biological potency and target selectivity [2]. The compound is primarily offered by specialty chemical suppliers for research purposes and is not currently listed in major pharmacopoeias.

Why 2-Bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide Cannot Be Replaced by Generic Benzothiazole-Benzamide Analogs


Generic substitution within the N-1,3-benzothiazol-2-ylbenzamide class is not permissible because both the 4-ethyl group on the benzothiazole and the ortho-bromo substituent on the benzamide ring independently and synergistically influence key pharmacological properties. Published SAR data demonstrate that halogen identity and position on the benzamide ring govern antiproliferative potency, apoptosis induction, and antimicrobial spectrum [1]. The 4-ethyl group on the benzothiazole scaffold further modulates lipophilicity and steric interactions, which are critical for target engagement in kinase inhibition assays such as LRRK2 [2]. Replacing the ortho-bromo with chloro, fluoro, or hydrogen would alter both electronic (Hammett σ) and lipophilic (π) contributions, while removal of the 4-ethyl group would change molecular shape and LogP—each modification producing a functionally distinct chemotype that cannot be assumed equivalent without experimental re-validation.

Quantitative Differentiation Evidence for 2-Bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide Against Closest Structural Analogs


Ortho-Bromo vs. Ortho-Chloro Substitution: Antiproliferative Activity in MCF-7 Breast Cancer Cells

In the structurally analogous N-1,3-benzothiazol-2-ylbenzamide series studied by Corbo et al. (2016), compounds bearing ortho-halogen substitution on the benzamide ring demonstrated differential antiproliferative activity against MCF-7 breast cancer cells [1]. Compound 1k (ortho-chloro substituted) was identified as the most active analog with a proapoptotic effect particularly evident in MCF-7 cells. While compound-specific IC50 data for the ortho-bromo variant (i.e., the target compound) were not directly reported in that study, the SAR trend indicates that bromine (σₘ = 0.39, π = 0.86) provides distinct electronic and lipophilic contributions compared to chlorine (σₘ = 0.37, π = 0.71), which can alter target binding and cellular uptake [2].

Antiproliferative MCF-7 Halogen SAR

4-Ethyl vs. Unsubstituted Benzothiazole: Impact on Antiproliferative Activity in HepG2 Cells

In the Corbo et al. (2016) study, a series of N-1,3-benzothiazol-2-ylbenzamides with varying benzothiazole substituents were evaluated for antiproliferative activity against HepG2 hepatocellular carcinoma cells [1]. Compounds with alkyl substitution at the 4-position of the benzothiazole ring (e.g., 4-methyl, 4-ethyl) exhibited enhanced activity relative to the unsubstituted parent scaffold. Although the 4-ethyl variant was not individually resolved in that dataset, the class-level trend indicates that 4-alkyl substitution improves growth inhibition, likely through increased lipophilicity and enhanced hydrophobic contacts with the target. The calculated LogP for the target compound is approximately 0.5–0.7 units higher than the des-ethyl analog (N-(1,3-benzothiazol-2-yl)-2-bromobenzamide, CAS 121189-76-2), consistent with the addition of two methylene units [2].

HepG2 Benzothiazole substitution Antiproliferative SAR

Benzothiazole-Benzamide Core as Privileged LRRK2 Inhibitor Scaffold: Ortho-Bromo Differentiation

A series of benzothiazole-benzamide compounds have been patented by CSIC as LRRK2 kinase inhibitors for the treatment of Parkinson's Disease and Alzheimer's Disease [1]. The patent (US 2021/0323936 A1) explicitly claims compounds wherein R1 (on the benzamide ring) is selected from F, Cl, or Br, indicating that halogen substitution is integral to LRRK2 inhibitory activity. In a related publication, benzothiazole-based LRRK2 inhibitor compound 5 demonstrated an IC₅₀ of 0.70 µM for LRRK2 inhibition and modulated Wnt/β-catenin signaling [2]. The ortho-bromo substitution on the benzamide ring of the target compound provides a distinct halogen-bonding capability (σ-hole potential) that differs from fluoro and chloro analogs, which can influence kinase selectivity profiles. The 4-ethyl group on the benzothiazole further contributes to the steric and lipophilic complementarity with the LRRK2 ATP-binding pocket.

LRRK2 inhibition Neurodegeneration Kinase inhibitor

Ortho-Bromo Benzamide: Unique Synthetic Utility for Downstream Derivatization

The ortho-bromo substituent on the benzamide ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck) that is not available with the corresponding chloro or fluoro analogs under mild conditions [1]. The C-Br bond (bond dissociation energy ~336 kJ/mol) is more labile than C-Cl (~397 kJ/mol) and far more labile than C-F (~485 kJ/mol), enabling selective oxidative addition with Pd(0) catalysts. This makes the target compound a versatile intermediate for generating focused libraries of ortho-substituted benzothiazole-benzamide derivatives through late-stage functionalization. The 4-ethyl group on the benzothiazole remains inert under standard cross-coupling conditions (Suzuki: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), preserving scaffold integrity during derivatization.

Cross-coupling C-Br reactivity Chemical biology probe

Physicochemical Differentiation: Calculated LogP and Drug-Likeness Parameters

The target compound's calculated physicochemical profile differentiates it from key analogs in terms of lipophilicity and molecular weight, which directly impact membrane permeability, solubility, and pharmacokinetic behavior [1]. The ortho-bromo substituent contributes +0.86 to the compound's π value, while the 4-ethyl group adds approximately +1.0 to LogP relative to the unsubstituted benzothiazole scaffold. Compared to N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (CAS 892853-03-1), which lacks the ortho-bromo, the target compound has a higher molecular weight (+78.9 g/mol), higher LogP (+~0.9), and reduced aqueous solubility. These differences are quantitatively significant for experimental design: the higher LogP of the bromo compound predicts approximately 8-fold greater octanol/water partitioning, which must be accounted for in cell-based assay DMSO stock preparation and in vivo formulation.

LogP Drug-likeness Physicochemical profiling

High-Impact Research and Industrial Application Scenarios for 2-Bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide


Ortho-Halogen SAR Probe in Benzothiazole-Benzamide Anticancer Programs

The compound is best deployed as a comparator in systematic halogen-scanning SAR studies aimed at optimizing antiproliferative benzothiazole-benzamides. Its ortho-bromo substitution provides a distinct electronic (σₘ = 0.39) and lipophilic (π = 0.86) signature relative to ortho-Cl (σₘ = 0.37, π = 0.71) and ortho-F (σₘ = 0.34, π = 0.14) analogs, enabling deconvolution of halogen effects on MCF-7 and HepG2 cell growth inhibition as established in the Corbo et al. (2016) framework [1]. Procurement of all three halogen variants as a matched set allows robust regression analysis of potency vs. halogen physicochemical parameters.

LRRK2 Kinase Inhibitor Tool Compound with Halogen-Bonding Capability

Based on the CSIC patent claiming benzothiazole-benzamides with F, Cl, or Br substitution for LRRK2 inhibition [1], this compound serves as a tool for probing the role of halogen bonding in LRRK2 kinase domain engagement. The σ-hole on bromine can form directional halogen bonds with backbone carbonyl oxygens in the kinase hinge region, a feature less pronounced with chlorine and essentially absent with fluorine. Researchers studying Parkinson's Disease and tauopathy models can use this compound alongside the fluoro and chloro congeners to dissect the contribution of halogen bonding to LRRK2 residence time and selectivity over other kinases.

Late-Stage Diversification Substrate for Benzothiazole-Focused Combinatorial Libraries

The ortho-C-Br bond (BDE ~336 kJ/mol) enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling under mild conditions (Pd(PPh₃)₄, 80°C) that are compatible with the acid-labile benzothiazole amide linkage [1]. This positions the compound as a key intermediate for generating focused libraries of ortho-aryl, ortho-alkenyl, and ortho-amino benzothiazole-benzamide derivatives. The 4-ethyl group on the benzothiazole remains stable under these conditions, ensuring scaffold integrity during library synthesis. Procurement in multi-gram quantities is justified for library production programs.

Physicochemical Benchmarking in Benzothiazole-Benzamide Lead Optimization Cascades

With a calculated LogP of ~3.8 and MW of 361.26 g/mol, this compound occupies a specific region of physicochemical space within the benzothiazole-benzamide series [1]. It can serve as a reference point for assessing the impact of substituent modifications on drug-likeness parameters during lead optimization. The ortho-bromo + 4-ethyl substitution pattern pushes the molecule closer to the Lipinski boundary relative to the parent N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide (LogP ~2.9, MW 282.36), making it a useful sentinel compound for monitoring the lipophilicity-efficiency trade-off in multiparameter optimization.

Quote Request

Request a Quote for 2-bromo-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.